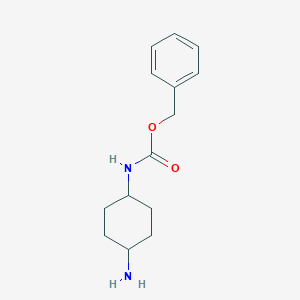

n-Cbz-trans-1,4-cyclohexanediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-aminocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVBZZUMWRXDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933643 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149423-70-1, 149423-77-8 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-trans-1,4-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

n-Cbz-trans-1,4-cyclohexanediamine chemical properties

An In-depth Technical Guide to the Chemical Properties of N-Cbz-trans-1,4-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named benzyl (trans-4-aminocyclohexyl)carbamate, is a mono-protected diamine that serves as a crucial building block in synthetic organic chemistry. The presence of a carboxybenzyl (Cbz) protecting group on one of the amine functionalities allows for selective chemical transformations at the remaining free primary amine. Its rigid trans-cyclohexyl scaffold provides a well-defined spatial orientation of the functional groups, making it a valuable component in the design of complex molecules, particularly in the fields of medicinal chemistry and materials science.

The trans configuration of the cyclohexane ring locks the two functional groups into a diequatorial orientation, resulting in a linear and conformationally restricted structure. This rigidity is highly sought after in drug design for optimizing binding interactions with biological targets and in polymer chemistry for creating materials with enhanced thermal and mechanical properties. This document provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computed values due to a lack of extensive experimentally determined data in publicly accessible literature. Vendor information and computational databases are the main sources for the properties listed below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem[1][2] |

| Molecular Weight | 248.32 g/mol | PubChem[1][2] |

| IUPAC Name | benzyl N-(4-aminocyclohexyl)carbamate | PubChem[2] |

| CAS Number | 149423-77-8 | BenchChem |

| Appearance | Solid (form not specified) | Sigma-Aldrich |

| Boiling Point | 409.5°C (Predicted) | Seedion |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Computed Physicochemical Properties:

| Property | Value | Source |

| XLogP3 | 1.8 | PubChem[1][2] |

| Topological Polar Surface Area | 64.4 Ų | PubChem[1][2] |

| Hydrogen Bond Donor Count | 2 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1][2] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 248.152477885 Da | PubChem[1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound involves the chemoselective mono-N-protection of trans-1,4-cyclohexanediamine using benzyl chloroformate (Cbz-Cl). The key challenge in this synthesis is to control the stoichiometry to favor the formation of the mono-protected product over the di-protected byproduct.

General Experimental Protocol for Mono-Cbz Protection

This protocol is a standard procedure for the benzyloxycarbonylation of an amine.

Materials:

-

trans-1,4-Cyclohexanediamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., NaOH, triethylamine)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve trans-1,4-cyclohexanediamine (1.0 equivalent) in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 equivalents) to the solution.

-

Slowly add benzyl chloroformate (0.8-1.0 equivalent, to favor mono-protection) dropwise to the stirred reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography to isolate this compound.

Caption: Synthesis workflow for this compound.

Reactivity and Applications

The chemical reactivity of this compound is dictated by its two distinct amino functionalities. The unprotected primary amine is nucleophilic and can participate in a wide range of chemical reactions, including amide bond formation, reductive amination, and alkylation. The Cbz-protected amine is stable to many reaction conditions but can be deprotected via catalytic hydrogenation, allowing for subsequent functionalization at that position.

This dual reactivity makes it a versatile bifunctional linker. The rigid cyclohexyl spacer precisely controls the distance and orientation between the two functionalities, which is a critical design element in various applications.

Key Applications:

-

Medicinal Chemistry: As a linker in the development of Proteolysis Targeting Chimeras (PROTACs), where precise spatial arrangement is necessary to bring a target protein and an E3 ligase into proximity.

-

Peptidomimetics: The rigid scaffold can be incorporated into peptide structures to induce specific conformations.

-

Polymer Chemistry: Used in the synthesis of specialty polyamides and polyurethanes, where the rigid diamine component imparts high thermal stability and mechanical strength to the polymer backbone.

References

An In-depth Technical Guide to N-Cbz-trans-1,4-cyclohexanediamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-trans-1,4-cyclohexanediamine, a mono-protected derivative of trans-1,4-cyclohexanediamine, is a critical building block in contemporary organic synthesis and medicinal chemistry. Its rigid, non-aromatic cyclohexyl core provides a defined three-dimensional orientation for its functional groups, making it an invaluable component in the design of complex molecules, particularly as a linker in novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate its practical application in the laboratory.

Molecular Structure and Properties

This compound, systematically named benzyl (trans-4-aminocyclohexyl)carbamate, possesses a molecular structure characterized by a cyclohexane ring with two amino groups in a trans configuration at the 1 and 4 positions. One of the amino groups is protected by a carboxybenzyl (Cbz) group, rendering it less reactive and allowing for selective functionalization of the free amino group.

The trans-conformation of the cyclohexane ring imparts a rigid, linear geometry to the molecule, which is highly desirable in the design of linkers for bifunctional molecules, ensuring a predictable spatial arrangement of the connected moieties.[1]

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. However, key properties can be inferred from its structure and data available for the parent compound, trans-1,4-cyclohexanediamine.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2] |

| Molecular Weight | 248.32 g/mol | [2] |

| IUPAC Name | benzyl N-(4-aminocyclohexyl)carbamate | [2] |

| CAS Number | 149423-77-8 | [2] |

| Appearance | Solid (predicted) | [3] |

| Melting Point (°C) | 68-72 (for trans-1,4-cyclohexanediamine) | |

| Boiling Point (°C) | 197 (for trans-1,4-cyclohexanediamine) | |

| Solubility | Soluble in organic solvents like methanol. | [4] |

Note: Some physical properties listed are for the parent compound, trans-1,4-cyclohexanediamine, due to limited data for the N-Cbz protected derivative.

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective protection of one of the amino groups of trans-1,4-cyclohexanediamine using benzyl chloroformate (Cbz-Cl) under basic conditions. This method, a standard N-benzyloxycarbonylation, is a common strategy for the protection of primary amines.[5]

Experimental Protocol: Mono-N-Cbz Protection of trans-1,4-cyclohexanediamine

This protocol is adapted from general procedures for the N-Cbz protection of amines.

Materials:

-

trans-1,4-Cyclohexanediamine

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Distilled water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve trans-1,4-cyclohexanediamine (1 equivalent) in the chosen organic solvent.

-

Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Cbz-Cl: Slowly add a solution of benzyl chloroformate (1 equivalent) in the same solvent to the cooled reaction mixture via a dropping funnel over a period of 30-60 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Drug Development

The rigid and defined stereochemistry of the trans-1,4-cyclohexanediamine scaffold makes it a valuable component in medicinal chemistry.[1] The mono-protected N-Cbz derivative is a particularly useful intermediate, allowing for the sequential and controlled addition of different molecular fragments.

Role as a Linker in PROTACs

A significant application of this compound is as a precursor to linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6][7]

The linker component of a PROTAC is not merely a spacer but plays a crucial role in the efficacy of the molecule by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6] The rigidity of the trans-1,4-cyclohexanediamine core helps to maintain an optimal distance and orientation between the two ends of the PROTAC, facilitating a productive ternary complex formation.[1]

Visualizations

Synthesis Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C14H20N2O2 | CID 18650082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]

- 4. trans-1,4-Cyclohexanediamine | 2615-25-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

Synthesis of Mono-Cbz-Protected trans-1,4-Cyclohexanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of one amino group in a symmetric diamine is a critical transformation in organic synthesis, enabling the controlled, stepwise functionalization of the molecule. Mono-Cbz-protected trans-1,4-cyclohexanediamine, also known as benzyl (trans-4-aminocyclohexyl)carbamate, is a valuable building block in medicinal chemistry and materials science. The rigid trans-1,4-cyclohexanediamine scaffold provides a well-defined spatial orientation of the functional groups, which is advantageous for designing molecules with specific binding properties. The carbobenzyloxy (Cbz) protecting group is widely used due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenation.

This technical guide provides an in-depth overview of the synthesis of mono-Cbz-protected trans-1,4-cyclohexanediamine, including a detailed experimental protocol, tabulated data, and workflow diagrams.

Synthetic Strategy

The primary challenge in the synthesis of mono-Cbz-protected trans-1,4-cyclohexanediamine lies in achieving selective mono-protection while minimizing the formation of the di-protected byproduct. The most common and effective strategy to achieve this is to control the stoichiometry of the reagents, using a significant excess of the diamine relative to the Cbz-donating reagent, benzyl chloroformate (Cbz-Cl). This statistically favors the reaction of Cbz-Cl with an unprotected diamine molecule over a second reaction with the already mono-protected product.

Another strategy to enhance selectivity involves the mono-protonation of the diamine. By adding one equivalent of an acid, one of the amino groups is protonated and rendered non-nucleophilic, thereby directing the Cbz protection to the remaining free amino group.

This guide will focus on the stoichiometric control method, which is a widely applicable and straightforward approach.

Reaction Pathway

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nucleophilic amino group of trans-1,4-cyclohexanediamine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion, neutralized by a base, yields the N-Cbz protected product.

Caption: General reaction scheme for the synthesis of mono-Cbz-protected trans-1,4-cyclohexanediamine.

Experimental Protocol

This protocol is based on established procedures for the selective N-Cbz protection of amines and is adapted for the specific synthesis of mono-Cbz-protected trans-1,4-cyclohexanediamine.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| trans-1,4-Cyclohexanediamine | C₆H₁₄N₂ | 114.19 |

| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.60 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 |

| Deionized Water (H₂O) | H₂O | 18.02 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Brine (saturated aq. NaCl) | NaCl | 58.44 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,4-cyclohexanediamine (5.0 g, 43.8 mmol, 4.0 eq) in a mixture of tetrahydrofuran (THF, 80 mL) and deionized water (40 mL).

-

Addition of Base: Add sodium bicarbonate (3.68 g, 43.8 mmol, 4.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath with gentle stirring.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.87 g, 1.56 mL, 11.0 mmol, 1.0 eq), dissolved in THF (20 mL), dropwise to the cooled reaction mixture over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product, which will be a mixture of the mono-protected product, di-protected byproduct, and unreacted starting material, can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% dichloromethane) and gradually increasing the polarity with methanol (e.g., 0-10% methanol in dichloromethane), is typically effective. The fractions containing the desired mono-Cbz-protected product are collected and the solvent is removed under reduced pressure to yield the pure product.

Data Summary

The following table summarizes the key quantitative data for this synthesis. Please note that the yield is an estimate based on analogous reactions due to the lack of a specific reported yield for this exact transformation in the searched literature.

| Parameter | Value |

| Reactant Molar Ratios | |

| trans-1,4-Cyclohexanediamine | 4.0 eq |

| Benzyl Chloroformate | 1.0 eq |

| Sodium Bicarbonate | 4.0 eq |

| Reaction Conditions | |

| Solvent | THF / Water (2:1) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Product Information | |

| Product Name | Benzyl (trans-4-aminocyclohexyl)carbamate |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molar Mass ( g/mol ) | 248.32 |

| Estimated Yield | 60-75% |

| Appearance | White to off-white solid |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of mono-Cbz-protected trans-1,4-cyclohexanediamine.

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The selective mono-Cbz protection of trans-1,4-cyclohexanediamine is a valuable synthetic procedure for accessing a key building block in drug discovery and materials science. By carefully controlling the stoichiometry of the reactants, specifically using an excess of the diamine, a good yield of the desired mono-protected product can be achieved. The provided experimental protocol offers a reliable method for the synthesis and purification of benzyl (trans-4-aminocyclohexyl)carbamate, enabling its use in further synthetic applications. Researchers should note that optimization of reaction conditions and purification techniques may be necessary to achieve the desired yield and purity for their specific needs.

The Strategic Role of N-Cbz-trans-1,4-Cyclohexanediamine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Carboxybenzyl-trans-1,4-cyclohexanediamine (N-Cbz-trans-1,4-cyclohexanediamine) is a pivotal building block in organic synthesis, prized for its rigid, well-defined stereochemical structure and the synthetic versatility offered by its differentially protected amine functionalities. This guide provides an in-depth analysis of its synthesis, applications, and the strategic advantages it offers in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry.

Core Attributes and Synthetic Utility

The defining feature of this compound is the presence of a Cbz (carboxybenzyl) protecting group on one of the two amino groups of the trans-1,4-diaminocyclohexane scaffold. This mono-protection strategy is crucial for achieving selective functionalization, preventing undesired side reactions, and enabling the sequential introduction of different substituents. The trans configuration of the cyclohexane ring locks the two nitrogen atoms in a 1,4-diequatorial position, providing a rigid and linear scaffold that is highly desirable for creating specific spatial arrangements in the target molecule. This is particularly advantageous in the design of ligands for asymmetric catalysis and in the synthesis of bioactive molecules where precise pharmacophore positioning is critical for target engagement.

Synthesis of this compound

The preparation of this compound is typically achieved through the mono-N-protection of trans-1,4-diaminocyclohexane. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous procedures for the mono-Boc protection of diamines.

Objective: To synthesize this compound by selective protection of one amino group of trans-1,4-diaminocyclohexane.

Materials:

-

trans-1,4-Diaminocyclohexane

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve trans-1,4-diaminocyclohexane (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of benzyl chloroformate (0.95 equivalents) in dichloromethane dropwise to the cooled reaction mixture over a period of 1-2 hours. The substoichiometric amount of the protecting group helps to minimize the formation of the di-protected product.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-protected this compound.

Expected Yield: Yields can vary but are typically in the range of 50-70% for the mono-protected product.

Application in the Synthesis of Bioactive Molecules: Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of this compound is in the synthesis of complex heterocyclic compounds, including inhibitors of Bruton's tyrosine kinase (BTK), which are crucial therapeutic agents for various B-cell malignancies and autoimmune diseases.[1] The diamine scaffold serves as a key linker region, connecting different pharmacophoric elements of the inhibitor.

Hypothetical Workflow for the Synthesis of a BTK Inhibitor Scaffold

The following diagram illustrates a plausible synthetic workflow where this compound is a key intermediate.

Caption: Synthetic workflow for a generic BTK inhibitor.

Role in Asymmetric Catalysis

While direct applications of this compound in catalysis are less documented than its 1,2-isomer, the rigid trans-1,4-diamine scaffold is a valuable platform for the synthesis of chiral ligands. The Cbz-protected amine can be deprotected and subsequently functionalized to introduce catalytically active moieties or coordinating groups. The resulting ligands can then be complexed with transition metals for use in various asymmetric transformations.

Logical Workflow for Chiral Ligand Synthesis

The following diagram outlines the logical steps for the development of a chiral ligand from this compound.

References

The Versatile Building Block: A Technical Guide to Benzyloxycarbonyl-trans-1,4-diaminocyclohexane in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic use of protected diamines is fundamental to the construction of complex molecular architectures. Among these, trans-1,4-diaminocyclohexane stands out as a rigid and stereochemically defined scaffold, lending favorable properties to the molecules in which it is incorporated. The benzyloxycarbonyl (Cbz or Z) protected form, benzyloxycarbonyl-trans-1,4-diaminocyclohexane, serves as a crucial intermediate, enabling selective functionalization of the two primary amine groups. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this valuable synthetic building block, with a focus on its role in drug discovery and polymer chemistry.

The trans stereochemistry of the cyclohexane ring imparts a well-defined spatial arrangement of the amino groups, which is often desirable for creating specific binding interactions in a biological target or for ensuring linear chain growth in polymerization reactions. The Cbz protecting group offers stability under a range of reaction conditions and can be readily removed by hydrogenolysis, providing a clean and efficient deprotection step.

Synthesis and Properties

The mono-Cbz protection of trans-1,4-diaminocyclohexane is a standard procedure in organic synthesis, typically achieved by reacting the diamine with one equivalent of benzyl chloroformate under basic conditions. The reaction is usually performed in a solvent such as dichloromethane (DCM) or a biphasic system with an aqueous base. Careful control of stoichiometry is essential to maximize the yield of the mono-protected product over the di-protected byproduct.

Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. |

Core Applications of the trans-1,4-Diaminocyclohexane Scaffold

While benzyloxycarbonyl-trans-1,4-diaminocyclohexane is primarily a synthetic intermediate, the core trans-1,4-diaminocyclohexane scaffold has found numerous applications in various fields of chemistry. The Cbz-protected form is a gateway to accessing these applications by allowing for the selective elaboration of one amine group before deprotection and further reaction at the second amine.

Pharmaceutical and Medicinal Chemistry

The rigid trans-1,4-diaminocyclohexane unit is a valuable component in the design of bioactive molecules. Its well-defined geometry helps to position pharmacophoric elements in a precise orientation for optimal interaction with biological targets.

-

PROTAC Linkers: The diamine is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The trans-1,4-diaminocyclohexane linker provides rigidity and a defined exit vector for connecting the target-binding and E3 ligase-binding moieties.

-

Scaffold for Bioactive Compounds: The diamine core is present in a variety of compounds with therapeutic potential. For instance, it has been incorporated into inhibitors of the unfolded protein response, a cellular stress pathway implicated in various diseases.[2]

Polymer Chemistry

In the field of materials science, trans-1,4-diaminocyclohexane is a key monomer for the synthesis of high-performance polymers, particularly polyimides.[3][4]

-

Fully Aliphatic Polyimides: The use of trans-1,4-diaminocyclohexane in the preparation of fully aliphatic polyimides results in materials with high thermal stability, excellent mechanical strength, and desirable electrical insulation properties.[3][4] The trans configuration of the diamine contributes to a more ordered and rigid polymer chain, enhancing these properties.[5]

Experimental Protocols

Synthesis of Mono-benzyloxycarbonyl-trans-1,4-diaminocyclohexane

This protocol describes a general method for the mono-Cbz protection of trans-1,4-diaminocyclohexane.

Materials:

-

trans-1,4-Diaminocyclohexane

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve trans-1,4-diaminocyclohexane (1.0 eq) in a mixture of DCM and a saturated aqueous solution of NaHCO₃.

-

Cool the vigorously stirred mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzyl chloroformate (0.95 eq) in DCM to the reaction mixture over a period of 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired mono-protected product.

Quantitative Data Example:

| Reactant | Molar Eq. | Yield (%) |

| trans-1,4-Diaminocyclohexane | 1.0 | - |

| Benzyl Chloroformate | 0.95 | 70-85% (Typical) |

Visualizing Synthetic and Logical Pathways

The following diagrams illustrate the synthesis of benzyloxycarbonyl-trans-1,4-diaminocyclohexane and its role as a versatile building block in further synthetic applications.

Caption: Synthetic workflow for mono-Cbz protection of trans-1,4-diaminocyclohexane.

Caption: Logical workflow for the application of Cbz-trans-1,4-diaminocyclohexane.

Conclusion

Benzyloxycarbonyl-trans-1,4-diaminocyclohexane is a quintessential building block for the synthesis of complex organic molecules and advanced polymers. Its rigid cyclohexane core, coupled with the reliable Cbz protecting group strategy, provides chemists with a powerful tool for introducing a stereochemically defined diamine scaffold. The applications of the underlying trans-1,4-diaminocyclohexane moiety in areas of significant research interest, such as PROTACs and high-performance polymers, underscore the continued importance of its protected derivatives in advancing science and technology. This guide has provided a foundational understanding of the synthesis, properties, and applications of this versatile intermediate, offering valuable insights for researchers and developers in the chemical sciences.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

The Unseen Backbone: A Technical Guide to the trans-1,4-Cyclohexanediamine Scaffold

For Researchers, Scientists, and Drug Development Professionals

The trans-1,4-cyclohexanediamine scaffold, a seemingly simple saturated cyclic diamine, has emerged as a cornerstone in modern medicinal chemistry, materials science, and agrochemicals. Its rigid, well-defined stereochemistry and versatile synthetic handles make it a privileged structure, capable of imparting desirable physicochemical and biological properties to a wide array of molecules. This technical guide provides an in-depth exploration of the synthesis, applications, and fundamental importance of this crucial chemical scaffold.

Physicochemical Properties

The trans-1,4-cyclohexanediamine scaffold provides a rigid and defined three-dimensional structure to molecules. The trans configuration of the two amine groups locks the cyclohexane ring in a chair conformation, with both amino groups in equatorial positions. This stereochemical rigidity is crucial for precise interactions with biological targets and for creating ordered polymer chains.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂ | [1][2][3] |

| Molecular Weight | 114.19 g/mol | [1][2][3] |

| Melting Point | 67-72 °C | [1] |

| Boiling Point | 197 °C | [1] |

| Flash Point | 71 °C | [1] |

| Appearance | White to light brown crystalline solid | [1] |

| Solubility | Soluble in water, dimethyl sulfoxide, N,N-dimethylformamide | [1][4] |

Synthesis of the trans-1,4-Cyclohexanediamine Scaffold

Several synthetic routes to trans-1,4-cyclohexanediamine have been developed, often starting from p-phenylenediamine or cyclohexane-1,4-dicarboxylic acid. A common challenge is the stereoselective synthesis to obtain the desired trans isomer in high purity.

Experimental Protocol: Stereospecific Synthesis from a cis/trans Mixture of Cyclohexane-1,4-dicarboxylic Acid

This method allows for the stereospecific synthesis of the trans-diamine from a mixture of cis and trans isomers of cyclohexane-1,4-dicarboxylic acid.[5][6]

Step 1: Amidation of Cyclohexane-1,4-dicarboxylic Acid

A mixture of cis/trans-cyclohexane-1,4-dicarboxylic acid is esterified with a polyhydric alcohol, such as ethylene glycol. Ammonia gas is then introduced into the reaction mixture at a temperature of 50-160 °C and a pressure of 0.1 to 50 bar. This process yields cyclohexane-1,4-dicarboxylic acid diamide.[5][6]

Step 2: Chlorination to form bis-N-chloramide

The resulting solid dicarboxylic acid diamide is suspended in an aqueous mineral acid or water and then chlorinated to form cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide.[5][6]

Step 3: Hofmann Rearrangement to trans-1,4-Cyclohexanediamine

The bis-N-chloramide is then reacted with an alkali metal hydroxide or alkaline earth metal hydroxide (e.g., NaOH) to induce a Hofmann rearrangement, yielding substantially exclusively trans-1,4-cyclohexanediamine.[5][6] The reaction is typically carried out by heating a suspension of the bis-N-chloramide in an aqueous hydroxide solution.[5][6]

Applications in Medicinal Chemistry

The trans-1,4-cyclohexanediamine scaffold is a key building block in a variety of clinically important drugs and investigational compounds. Its rigid nature allows it to act as a non-covalent anchor, positioning functional groups for optimal interaction with biological targets.

Cariprazine: A Dopamine D2/D3 Receptor Partial Agonist

Cariprazine is an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[7] The trans-1,4-cyclohexanediamine moiety is a central component of its structure, linking the dichlorophenylpiperazine and dimethylurea pharmacophores.

Quantitative Biological Data for Cariprazine

| Target | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D3 Receptor | 0.085 | Partial Agonist |

| Dopamine D2 Receptor | 0.49 | Partial Agonist |

| Serotonin 5-HT1A Receptor | 2.6 | Partial Agonist |

| Serotonin 5-HT2B Receptor | 0.58 | Antagonist |

| Serotonin 5-HT2A Receptor | 18.8 | Antagonist |

| Histamine H1 Receptor | 23.2 | Antagonist |

Dopamine D2/D3 Receptor Signaling Pathway

The therapeutic effects of cariprazine are primarily mediated through its partial agonism at dopamine D2 and D3 receptors. This modulation affects downstream signaling cascades, including the inhibition of adenylyl cyclase and the regulation of Akt/GSK3 signaling.

Caption: Dopamine D2/D3 receptor signaling cascade modulated by cariprazine.

Bacterial DNA Gyrase Inhibitors

The trans-1,4-cyclohexanediamine scaffold has been incorporated into novel inhibitors of bacterial DNA gyrase, a validated target for antibiotics. These inhibitors often feature the diamine as a central linker connecting two pharmacophoric groups that interact with the GyrA and GyrB subunits of the enzyme.

Quantitative Biological Data for DNA Gyrase Inhibitors

| Compound | Target | IC₅₀ (nM) | Antibacterial Activity (MIC, µg/mL) |

| Novobiocin | E. coli DNA Gyrase | 26 | - |

| Hybrid 3a | E. coli DNA Gyrase | - | K. pneumoniae: 0.5, E. cloacae: 4, E. coli: 2 |

| Compound 6 | E. coli DNA Gyrase | 52,090 | - |

| Compound 43f | E. coli DNA Gyrase | 40,120 | Induces zones of inhibition for S. aureus |

Experimental Workflow for Screening DNA Gyrase Inhibitors

A common workflow for identifying and characterizing DNA gyrase inhibitors involves a high-throughput screening assay followed by secondary assays to confirm activity and determine the mechanism of action.

Caption: Workflow for the discovery of DNA gyrase inhibitors.

Applications in Materials Science

The rigid and linear nature of the trans-1,4-cyclohexanediamine scaffold makes it an excellent monomer for the synthesis of high-performance polymers such as polyamides and aramids. The trans configuration contributes to a more ordered and crystalline polymer structure, leading to enhanced mechanical strength and thermal stability.

Polyamides and Aramids

The polycondensation of trans-1,4-cyclohexanediamine with various diacyl chlorides or dicarboxylic acids yields polyamides with impressive thermal and mechanical properties. When reacted with aromatic diacyl chlorides like terephthaloyl chloride, the resulting aramids exhibit properties comparable to commercial high-performance fibers.

Quantitative Data for Polymers Incorporating trans-1,4-Cyclohexanediamine

| Polymer Type | Monomers | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temp. (°C) | Decomposition Temp. (°C) |

| Semi-aromatic Polyamide | trans-1,4-Cyclohexanediamine, 1,1-bis(4-hydroxyphenyl)-1-phenylethane, 4-fluorobenzoyl chloride | - | - | 265 | 450 |

| Aramid | trans-1,4-Cyclohexanediamine, Terephthaloyl Chloride | 77-92 | 1.5-2.5 | 240-300 | >450 |

Experimental Protocol: Synthesis of an Aramid from trans-1,4-Cyclohexanediamine and Terephthaloyl Chloride

This protocol describes the low-temperature solution polycondensation method for preparing an aramid.

Materials:

-

trans-1,4-Cyclohexanediamine

-

Terephthaloyl chloride (TPC)

-

N,N-Dimethylacetamide (DMAc, anhydrous)

-

Calcium chloride (CaCl₂)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of trans-1,4-cyclohexanediamine and CaCl₂ in anhydrous DMAc under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.

-

Continue stirring the reaction mixture at 0-5 °C for several hours.

-

The resulting viscous polymer solution can be cast into films or spun into fibers.

Applications in Agrochemicals

While less documented in readily available literature, the trans-1,4-cyclohexanediamine scaffold is also utilized in the synthesis of agrochemicals, including fungicides and insecticides.[8] Its rigid structure can serve as a key element for binding to target enzymes or receptors in pests and pathogens.

Carboxamide Fungicides

The diamine can be used as a building block for carboxamide fungicides. The amide bond formed from one of the amine groups can be a critical pharmacophoric element, while the other amine can be functionalized to modulate the physicochemical properties of the molecule for optimal uptake and transport within the plant.

Further research is needed to fully elucidate the specific targets and modes of action of agrochemicals incorporating this scaffold.

Conclusion

The trans-1,4-cyclohexanediamine scaffold is a testament to the power of a simple, rigid molecular framework in the design of functional molecules. Its well-defined stereochemistry and synthetic accessibility have made it an indispensable tool for chemists across various disciplines. From life-saving medicines to high-strength materials, the impact of this "unseen backbone" is undeniable and will undoubtedly continue to grow as new applications are discovered.

References

- 1. Page loading... [guidechem.com]

- 2. trans-1,4-Cyclohexanediamine | 2615-25-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. CAS 2615-25-0: trans-1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]

- 4. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

N-Cbz-trans-1,4-Cyclohexanediamine: A Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure molecules is a cornerstone of modern drug development. Chiral building blocks, possessing defined stereochemistry, are instrumental in the synthesis of complex active pharmaceutical ingredients (APIs), ensuring target specificity and minimizing off-target effects. Among these, N-Cbz-trans-1,4-cyclohexanediamine emerges as a versatile and valuable scaffold. Its rigid trans-cyclohexane core imparts conformational stability and a well-defined spatial arrangement of its functional groups, making it an attractive component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and applications of this compound as a chiral building block for drug discovery and development.

Synthesis of this compound

The synthesis of this compound typically commences with the commercially available trans-1,4-diaminocyclohexane. The key step is the selective mono-protection of one of the two primary amino groups with a carboxybenzyl (Cbz) group. This is crucial for subsequent, selective functionalization of the remaining free amino group. While a specific protocol for the mono-Cbz protection of trans-1,4-diaminocyclohexane is not extensively detailed in publicly available literature, a reliable procedure can be adapted from the well-established synthesis of the analogous N-Boc-trans-1,4-cyclohexanediamine[1].

The reaction involves the slow addition of benzyl chloroformate to a solution of excess trans-1,4-diaminocyclohexane in a suitable solvent, such as methanol, at a reduced temperature to control reactivity and favor mono-substitution. The excess of the diamine is crucial to statistically favor the formation of the mono-protected product over the di-protected byproduct.

References

In-Depth Technical Guide: Benzyl (trans-4-aminocyclohexyl)carbamate (CAS Number 149423-77-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Benzyl (trans-4-aminocyclohexyl)carbamate, a key building block in modern medicinal chemistry, particularly in the development of targeted protein degraders.

Core Properties

Benzyl (trans-4-aminocyclohexyl)carbamate, also known as N-Cbz-trans-1,4-cyclohexanediamine, is a mono-protected diamine. The carbobenzyloxy (Cbz) group serves as a protecting group for one of the amine functionalities, enabling selective chemical modifications at the free amine. The trans-cyclohexane ring provides a rigid, non-planar scaffold that is increasingly utilized in the design of complex therapeutic agents.

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of Benzyl (trans-4-aminocyclohexyl)carbamate.

| Property | Value | Source |

| CAS Number | 149423-77-8 | N/A |

| Molecular Formula | C₁₄H₂₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 248.32 g/mol | --INVALID-LINK-- |

| IUPAC Name | benzyl N-(trans-4-aminocyclohexyl)carbamate | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Exact Mass | 248.152477885 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 67.8 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

| XLogP3 | 1.8 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of Benzyl (trans-4-aminocyclohexyl)carbamate involves the selective mono-protection of trans-1,4-diaminocyclohexane. A general and effective method for this transformation is the reaction of the diamine with benzyl chloroformate under controlled conditions to prevent the formation of the di-protected by-product.

Synthesis Protocol: Mono-Cbz Protection of trans-1,4-Diaminocyclohexane

Materials:

-

trans-1,4-Diaminocyclohexane

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolution: Dissolve a significant excess of trans-1,4-diaminocyclohexane (e.g., 5-10 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). The use of excess diamine is crucial to favor mono-acylation.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate (1 equivalent) in anhydrous DCM dropwise to the cooled, stirring solution of the diamine. The slow addition helps to control the reaction and minimize di-substitution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzyl chloroformate is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-Cbz-protected product from the unreacted diamine and any di-Cbz-protected by-product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

The primary application of Benzyl (trans-4-aminocyclohexyl)carbamate is as a rigid linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is a critical component that influences the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the POI.[2]

The trans-1,4-cyclohexanediamine scaffold provided by this compound offers a conformationally restricted and rigid linker.[3] This rigidity can be advantageous in optimizing the spatial orientation of the POI and E3 ligase ligands, thereby enhancing the stability and activity of the resulting PROTAC.[3]

Application in SMARCA2 Degraders for Cancer Therapy

A significant application of linkers derived from the trans-1,4-cyclohexanediamine core is in the development of PROTACs targeting SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2).[4] SMARCA2 is a component of the SWI/SNF chromatin remodeling complex. In cancers with mutations in a related protein, SMARCA4, the cells become dependent on SMARCA2 for survival.[5] Therefore, the targeted degradation of SMARCA2 is a promising therapeutic strategy for these SMARCA4-deficient cancers.[4][5]

The following diagram illustrates the general mechanism of action for a PROTAC targeting SMARCA2.

PROTAC-mediated degradation of SMARCA2.

Experimental Workflow for PROTAC Synthesis

The incorporation of Benzyl (trans-4-aminocyclohexyl)carbamate into a PROTAC typically involves a multi-step synthetic sequence. The free amine of the linker is first coupled to either the POI ligand or the E3 ligase ligand. Subsequently, the Cbz protecting group is removed to expose the second amine, which is then coupled to the other binding partner.

The following diagram outlines a general experimental workflow for the synthesis of a PROTAC using this linker.

General workflow for PROTAC synthesis.

Safety and Handling

Benzyl (trans-4-aminocyclohexyl)carbamate should be handled by qualified professionals in a laboratory setting. It is known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Benzyl (trans-4-aminocyclohexyl)carbamate (CAS 149423-77-8) is a valuable and versatile building block in medicinal chemistry. Its mono-protected nature and the rigid conformational properties of its trans-cyclohexane core make it an ideal linker for the construction of complex molecules, most notably PROTACs. The successful application of similar linkers in the development of targeted protein degraders for cancer therapy highlights the importance of this chemical entity in the advancement of novel therapeutic modalities. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and drug development professionals.

References

- 1. PROTACs: An Emerging Targeting Technique for Protein Degradation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent, Highly Selective, and Efficacious SMARCA2 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bifunctional Compounds as SMARCA2 Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Chemist's Shield: A Technical Guide to Carbamate Protecting Groups in Diamine Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the realm of pharmaceutical development, the selective functionalization of diamines is a critical yet often challenging endeavor. Carbamate protecting groups serve as indispensable tools, acting as temporary shields to mask the reactivity of one amine group while allowing for precise chemical modifications at another. This technical guide provides an in-depth exploration of the most prevalent carbamate protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of diamine chemistry. We will delve into their introduction, cleavage, and orthogonal strategies, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in this vital field.[1][2][3][4][5][6]

Core Concepts in Diamine Protection

The primary challenge in diamine chemistry is achieving selective mono-protection, as the similar reactivity of the two amine groups often leads to a mixture of mono-protected, di-protected, and unreacted starting material.[1] Effective strategies for selective mono-protection are therefore crucial for the efficient synthesis of complex molecules, such as pharmaceuticals and other functional materials.[1][4][5][7]

One of the most effective methods for achieving mono-protection involves the "one-pot" selective deactivation of one amino group through mono-protonation.[1] By adding one equivalent of acid, one amine is converted to its non-nucleophilic ammonium salt, allowing the remaining free amine to react selectively with the protecting group reagent.[1]

A Comparative Overview of Common Carbamate Protecting Groups

The choice of a suitable carbamate protecting group is dictated by the specific requirements of the synthetic route, including the stability of the substrate to various reaction conditions. The Boc, Cbz, and Fmoc groups offer a versatile toolkit, each with distinct characteristics regarding their introduction and, more importantly, their cleavage conditions. This allows for the implementation of orthogonal protection strategies, where one group can be selectively removed without affecting the others.[2][3]

| Protecting Group | Structure | Common Reagent for Introduction | Cleavage Conditions | Stability |

| Boc (tert-butyloxycarbonyl) | Boc₂O (Di-tert-butyl dicarbonate) | Strong acids (e.g., TFA, HCl)[8][9][10][11] | Stable to catalytic hydrogenation, bases, and nucleophiles.[9] | |

| Cbz (benzyloxycarbonyl) | Cbz-Cl (Benzyl chloroformate) | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[12][13][14] | Stable to acidic and basic conditions.[12][15] | |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[16][17][18][19] | Stable to acidic conditions and catalytic hydrogenation.[2] |

Quantitative Data: A Comparative Analysis

The efficiency of protection and deprotection reactions is paramount in multi-step syntheses. The following tables summarize quantitative data for the introduction and removal of Boc, Cbz, and Fmoc groups under various conditions, providing a valuable resource for reaction optimization.

Table 1: Mono-Boc Protection of Various Diamines

| Diamine Substrate | Reagents and Conditions | Yield (%) | Reference |

| (1R,2R)-cyclohexane-1,2-diamine | Me₃SiCl, Boc₂O, MeOH, 0 °C to RT | 66 | [20] |

| 1,3-diaminopropane | Me₃SiCl, Boc₂O, MeOH, 0 °C to RT | 72 | [21] |

| 1,4-diaminobutane | Me₃SiCl, Boc₂O, MeOH, 0 °C to RT | 75 | [21] |

| 1,5-diaminopentane | Me₃SiCl, Boc₂O, MeOH, 0 °C to RT | 78 | [21] |

| 1,6-diaminohexane | Me₃SiCl, Boc₂O, MeOH, 0 °C to RT | 81 | [21] |

Table 2: Cbz Protection of Amines

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [13] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [13] |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [13] |

| Aniline | Cbz-Cl, H₂O, rt | 94 | [15] |

Table 3: N-Cbz Deprotection Methods

| Substrate | Reagents and Conditions | Time | Yield (%) | Reference |

| N-Cbz Aniline | 10% Pd/C, NaBH₄, MeOH, rt | 3-10 min | 93-98 | [22] |

| N-Cbz Aliphatic Amines | 10% Pd/C, NaBH₄, MeOH, rt | 3-4 min | 98 | [22] |

| N-Cbz Secondary Amine | 10% Pd/C, NaBH₄, MeOH, rt | 3 min | 95 | [22] |

Table 4: Fmoc Deprotection Conditions

| Substrate | Reagents and Conditions | Time | Deprotection (%) | Reference |

| Fmoc-Gly-PS | 10% Piperidine, DCM | 240 min | 100 | [17] |

| Fmoc-Val | 20% Piperidine, DMF | 0.1 min | 50 | [17] |

| Fmoc-Gly-HMP-PS | 23% Piperidine, NMP | 0.25 min | 50 | [17] |

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful synthesis. The following sections provide step-by-step methodologies for the introduction and cleavage of Boc, Cbz, and Fmoc protecting groups.

Protocol 1: Selective Mono-Boc Protection of Diamines[1][20]

This protocol details a robust method for the selective mono-Boc protection of diamines via in situ HCl generation.

Materials:

-

Diamine (1.0 equiv)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)

-

Water (H₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the diamine (1.0 equiv) in anhydrous methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution.

-

Allow the mixture to warm to room temperature and add water, followed by (Boc)₂O in MeOH.

-

Stir the mixture at room temperature for 1 hour.

-

Dilute with water and wash the aqueous layer with diethyl ether.

-

Adjust the pH of the aqueous layer to >12 with NaOH solution.

-

Extract the product into dichloromethane.

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the mono-Boc protected diamine.

Protocol 2: Cbz Protection of an Amine[12][13]

This protocol describes the Cbz protection of an amine under Schotten-Baumann conditions.

Materials:

-

Amine (1.0 equiv)

-

1 M aqueous solution of sodium carbonate (2.5 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

-

Diethyl ether

-

Organic solvent (e.g., ethyl acetate or dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) with cooling in an ice bath.

-

While vigorously stirring, add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis[12][13][14]

This is the most common method for the removal of the Cbz group.

Materials:

-

Cbz-protected compound (1.0 equiv)

-

Methanol or Ethanol

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Hydrogen source (e.g., hydrogen balloon)

-

Celite

Procedure:

-

In a flask, dissolve the Cbz-protected compound (1.0 equiv) in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 4: Fmoc Protection of an Amino Acid[16]

Materials:

-

Amino acid (e.g., D-Threonine) (42.0 mmol)

-

Fmoc-succinamide (44.1 mmol)

-

THF:saturated aqueous NaHCO₃ (2:1 v/v)

-

Water

-

1 M HCl

-

Diethyl ether

Procedure:

-

Dissolve the amino acid and Fmoc-succinamide in a 2:1 mixture of THF and saturated aqueous NaHCO₃.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

-

Extract the mixture with diethyl ether.

-

Acidify the aqueous layer to pH 1 with 1 M HCl to precipitate the product.

Protocol 5: Fmoc Deprotection using Piperidine[16][17][18]

This protocol is standard for Fmoc removal in solid-phase peptide synthesis.

Materials:

-

Fmoc-protected compound

-

Acetonitrile

-

Morpholine or Piperidine (3 equiv)

-

Water

-

Dichloromethane (DCM)

-

5% aqueous LiCl

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Fmoc-protected compound in acetonitrile.

-

Add morpholine or piperidine while stirring.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the combined organic phases with 5% aqueous LiCl.

-

Dry the organic layer with anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by silica gel flash chromatography.

Visualizing Carbamate Chemistry

Diagrams are powerful tools for understanding complex chemical processes. The following visualizations, created using the DOT language, illustrate key concepts in carbamate protection chemistry.

Caption: General Mechanism of Carbamate Protection.

Caption: Orthogonal Protection Strategy in a Diamine.

Caption: Experimental Workflow for Mono-Boc Protection.

Conclusion

Carbamate protecting groups are a cornerstone of modern organic synthesis, providing a robust and versatile strategy for the selective manipulation of diamines. The choice between Boc, Cbz, and Fmoc allows for the design of elegant and efficient synthetic routes, particularly through the application of orthogonal protection strategies. By understanding the nuances of their introduction and cleavage, and by leveraging detailed experimental protocols and quantitative data, researchers in drug development and other scientific fields can confidently navigate the complexities of diamine chemistry, paving the way for the discovery and creation of novel and impactful molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective Groups [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. ijacskros.com [ijacskros.com]

- 16. total-synthesis.com [total-synthesis.com]

- 17. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 21. redalyc.org [redalyc.org]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Selective N-Cbz Protection of trans-1,4-Cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of one amino group in a symmetric diamine is a crucial step in the synthesis of complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. trans-1,4-Cyclohexanediamine is a common building block that provides a rigid, non-aromatic scaffold. The ability to selectively functionalize one of its two primary amine groups opens up avenues for the synthesis of a wide range of derivatives. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal by catalytic hydrogenation.[1] This application note provides a detailed protocol for the selective mono-N-Cbz protection of trans-1,4-cyclohexanediamine.

Principle of Selectivity

Achieving selective mono-protection of a symmetric diamine relies on controlling the reaction kinetics. By manipulating the stoichiometry of the reactants and the reaction temperature, the probability of the protecting group reacting with a second amine on an already mono-protected molecule can be minimized. The primary strategies employed are:

-

Stoichiometric Control: Using a significant excess of the diamine compared to the Cbz-Cl reagent ensures that the Cbz-Cl is more likely to encounter and react with an unprotected diamine molecule.[2]

-

Low Temperature: Conducting the reaction at a reduced temperature, typically 0 °C, helps to control the reactivity of the benzyl chloroformate, further enhancing the selectivity for mono-protection.[2]

An alternative approach, adapted from protocols for the selective mono-Boc protection of diamines, involves the mono-protonation of the diamine with one equivalent of acid. The resulting ammonium salt is deactivated towards acylation, leaving the free amine to react with the Cbz-Cl.

Data Presentation: Comparison of Protocols

| Parameter | Protocol 1: Stoichiometric Control | Protocol 2: Mono-protonation Control |

| Reagents | trans-1,4-cyclohexanediamine, Benzyl chloroformate (Cbz-Cl), Triethylamine (TEA) | trans-1,4-cyclohexanediamine, HCl (or other suitable acid), Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃ or TEA) |

| Stoichiometry | Diamine (2-4 equiv.), Cbz-Cl (1 equiv.), TEA (1.1 equiv.) | Diamine (1 equiv.), HCl (1 equiv.), Cbz-Cl (1 equiv.), Base (2 equiv.) |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Dichloromethane (DCM) or a biphasic system (e.g., DCM/water) |

| Temperature | 0 °C to room temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours | 2-4 hours |

| Typical Yield | 50-70% (of mono-protected product) | Potentially higher selectivity, yield dependent on specific conditions |

| Work-up | Aqueous wash, extraction, and column chromatography | Aqueous wash, extraction, and column chromatography |

Experimental Protocols

Protocol 1: Selective Mono-N-Cbz Protection using Stoichiometric Control

This protocol relies on an excess of the diamine to favor the formation of the mono-protected product.

Materials:

-

trans-1,4-Cyclohexanediamine

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol)

Procedure:

-

In a round-bottom flask, dissolve trans-1,4-cyclohexanediamine (3 equivalents) in anhydrous DCM.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzyl chloroformate (1 equivalent) in anhydrous DCM to the stirred mixture over a period of 30-60 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the mono-N-Cbz-protected trans-1,4-cyclohexanediamine.

Protocol 2: Selective Mono-N-Cbz Protection using Mono-protonation (Alternative Method)

This protocol is adapted from selective mono-Boc protection methods and utilizes the in-situ formation of the diamine mono-hydrochloride salt to achieve selectivity.

Materials:

-

trans-1,4-Cyclohexanediamine

-

1 M HCl in diethyl ether (or other suitable acid)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol)

Procedure:

-

Dissolve trans-1,4-cyclohexanediamine (1 equivalent) in DCM.

-

Cool the solution to 0 °C.

-

Slowly add 1 equivalent of 1 M HCl in diethyl ether. A precipitate of the mono-hydrochloride salt may form.

-

Stir the suspension for 30 minutes at 0 °C.

-

Add a solution of benzyl chloroformate (1 equivalent) in DCM to the mixture.

-

Add a base (e.g., NaHCO₃ as a saturated aqueous solution for a biphasic reaction, or 2 equivalents of TEA for a homogeneous reaction) to neutralize the HCl and scavenge the HCl generated during the reaction.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Work-up the reaction as described in Protocol 1 (steps 7-10).

Visualizations

Caption: Workflow for selective mono-N-Cbz protection.

Caption: Strategies for selective mono-protection.

References

Application Notes and Protocols for N-Cbz-trans-1,4-cyclohexanediamine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the utilization of N-Cbz-trans-1,4-cyclohexanediamine as a versatile building block in peptide synthesis. This reagent is particularly valuable for the introduction of a rigid, non-natural linker into peptide backbones, enabling the synthesis of peptidomimetics with constrained conformations. Such modifications are instrumental in drug discovery for enhancing metabolic stability, receptor affinity, and selectivity.

Introduction

This compound features a trans-disubstituted cyclohexane ring, which imparts a well-defined and rigid geometry to the molecules it is incorporated into.[1] The carbobenzyloxy (Cbz) protecting group on one of the amino functionalities allows for the selective and sequential elaboration of peptide chains.[1] The Cbz group is stable under a variety of reaction conditions and can be cleanly removed via catalytic hydrogenation, providing an orthogonal protecting group strategy in combination with acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups commonly used in solid-phase peptide synthesis (SPPS).

The incorporation of this diamine linker is a key strategy in the design of peptidomimetics to probe structure-activity relationships (SAR). By constraining the peptide backbone, researchers can investigate the bioactive conformation of a peptide, leading to the development of more potent and selective therapeutic candidates.

Key Applications

-

Introduction of Conformational Rigidity: The trans-1,4-cyclohexanediamine scaffold acts as a rigid spacer, locking the peptide backbone into a specific orientation. This is crucial for mimicking or stabilizing secondary structures like β-turns or for orienting pharmacophoric groups in a defined spatial arrangement.

-

Synthesis of Peptidomimetics: This building block is ideal for the synthesis of peptidomimetics where the amide bond is replaced by a more stable linkage, or where non-natural amino acids are introduced to enhance pharmacokinetic properties.

-

Structure-Activity Relationship (SAR) Studies: By systematically incorporating this compound at different positions within a peptide sequence, the conformational requirements for biological activity can be elucidated.

-

Development of Novel Therapeutics: Peptides and peptidomimetics containing this rigid linker have potential applications as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

Data Presentation

Table 1: Representative Yields for Cbz Protection and Deprotection Reactions

| Reaction | Substrate | Reagents and Conditions | Typical Yield (%) |

| Cbz Protection | trans-1,4-Cyclohexanediamine | Benzyl chloroformate, aq. Na2CO3, 0 °C | >90 |

| Cbz Deprotection | Cbz-protected peptide | H2 (1 atm), 10% Pd/C, Methanol, RT | >95 |

Table 2: Representative Data for Coupling of this compound in Solid-Phase Peptide Synthesis

| Step | Description | Reagents and Conditions | Coupling Efficiency (%) | Purity of Crude Product (%) |